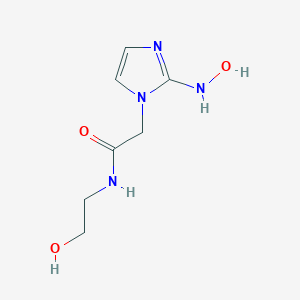
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole, also known as HEAA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method for HEAA is complex, involving multiple steps and the use of several reagents. However, the compound has shown promise in several areas of research, including as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole are complex and not fully understood. However, studies have shown that 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole can have a variety of effects on cells and tissues. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to reduce the production of inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory properties. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to induce apoptosis (cell death) in certain cancer cells, which may contribute to its potential use in cancer research.
実験室実験の利点と制限
One advantage of using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have a variety of potential uses in scientific research, including as a potential therapeutic agent for various diseases. However, there are also limitations to using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments. For example, the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is complex and time-consuming, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. For example, further studies could be conducted to better understand the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential use in the treatment of various diseases. Additionally, studies could be conducted to optimize the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and improve its overall yield. Furthermore, studies could be conducted to explore the potential use of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Overall, there is still much to be learned about 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential applications in scientific research.
合成法
The synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole involves several steps, starting with the reaction of imidazole with ethylene oxide to form 2-(2-hydroxyethyl)imidazole. This compound is then reacted with acetic anhydride to form 1-(N-acetyl-2-hydroxyethyl)imidazole. The final step involves the reaction of this compound with hydroxylamine to form 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. The overall yield of this synthesis method is relatively low, but the compound can be purified using various chromatography techniques.
科学的研究の応用
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for various diseases. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
102737-46-2 |
|---|---|
製品名 |
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole |
分子式 |
C7H12N4O3 |
分子量 |
200.2 g/mol |
IUPAC名 |
2-[2-(hydroxyamino)imidazol-1-yl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C7H12N4O3/c12-4-2-8-6(13)5-11-3-1-9-7(11)10-14/h1,3,12,14H,2,4-5H2,(H,8,13)(H,9,10) |
InChIキー |
WLXVCGXRZHJVST-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)NO)CC(=O)NCCO |
正規SMILES |
C1=CN(C(=N1)NO)CC(=O)NCCO |
同義語 |
1-(N-(2-hydroxyethyl)acetamido)-2-hydroxylaminoimidazole SR 2508 hydroxylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



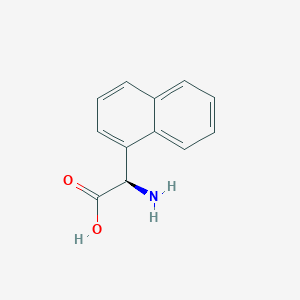

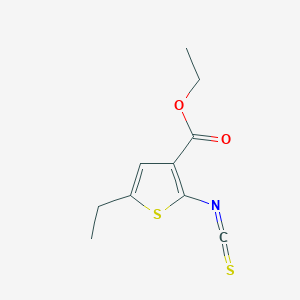
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
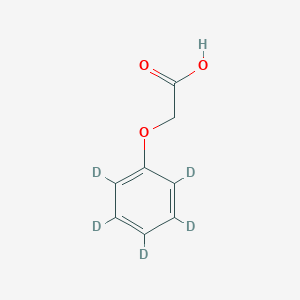
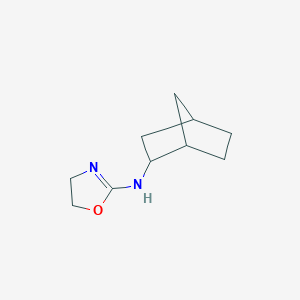
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)


![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)